Pyrrol-2-one, 1-(2-dimethylaminoethyl)-3-hydroxy-5-(5-methylfuran-2-yl)-4-(thiophene-2-carbonyl)-1,5-dihydro-
Description
The compound 1-(2-dimethylaminoethyl)-3-hydroxy-5-(5-methylfuran-2-yl)-4-(thiophene-2-carbonyl)-1,5-dihydro-pyrrol-2-one is a structurally complex pyrrolone derivative characterized by multiple functional groups:
- 5-Methylfuran-2-yl at position 5: Contributes to metabolic stability and hydrophobic interactions.
- 2-Dimethylaminoethyl at position 1: Improves aqueous solubility due to the basic amine group.
Below, we compare this compound with structurally analogous derivatives, focusing on synthetic routes, physicochemical properties, and biological implications.
Properties
IUPAC Name |
1-[2-(dimethylamino)ethyl]-4-hydroxy-2-(5-methylfuran-2-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-11-6-7-12(24-11)15-14(16(21)13-5-4-10-25-13)17(22)18(23)20(15)9-8-19(2)3/h4-7,10,15,22H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYZDUZUGKGHDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2C(=C(C(=O)N2CCN(C)C)O)C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Pyrrol-2-one derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities. The specific compound of interest, Pyrrol-2-one, 1-(2-dimethylaminoethyl)-3-hydroxy-5-(5-methylfuran-2-yl)-4-(thiophene-2-carbonyl)-1,5-dihydro- , exhibits potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of pyrrol-2-one derivatives often involves the introduction of various substituents that enhance their biological efficacy. The compound can be synthesized through multi-step reactions involving the formation of the pyrrole ring followed by functionalization at key positions.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with pyrrol-2-one derivatives:
- Antimicrobial Activity : Pyrrol-2-one compounds have been evaluated for their antibacterial properties. For instance, a related study demonstrated that 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) as low as 4 μg/mL .
- Tyrosinase Inhibition : Tyrosinase is an important enzyme in melanin biosynthesis and is implicated in various skin disorders. Derivatives similar to the target compound have shown effective inhibition of tyrosinase activity, with some exhibiting IC50 values significantly lower than traditional inhibitors like kojic acid .
- Anticancer Activity : The anticancer potential of pyrrol-2-one derivatives has been explored, particularly in relation to their structure and substituents. Compounds containing sugar moieties and other functional groups have demonstrated selective cytotoxicity against cancer cell lines such as HCT116 and MCF-7 .
The biological activities of pyrrol-2-one derivatives can be attributed to several mechanisms:
- Enzyme Inhibition : Many derivatives act as inhibitors by binding to active sites on enzymes like tyrosinase or bacterial proteins, disrupting their function.
- Cellular Interaction : The presence of specific substituents can enhance interactions with cellular receptors or transporters, leading to increased uptake and efficacy.
Case Studies
Several studies provide insights into the biological activities and mechanisms of action for pyrrol-2-one derivatives:
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Table 1: Key Structural Differences
Key Observations:
- Position 4 : The thiophene-2-carbonyl group in the target compound distinguishes it from benzodioxine () or phenyl-substituted analogs (). This group may enhance binding to bacterial enzymes via sulfur-mediated interactions .
- Amino Group: The 2-dimethylaminoethyl chain improves solubility over bulkier diethylamino () or propyl chains (), which may affect bioavailability .
Key Observations:
- Cyclization Strategies: Base-catalyzed intramolecular cyclization (e.g., KOH in ethanol) is common for pyrrolone synthesis (). The target compound likely follows a similar pathway .
- Functional Group Compatibility : Thiophene and furan substituents require chemoselective cross-coupling reactions, as seen in palladium/copper-catalyzed methods ().
Physicochemical and Pharmacological Properties
Table 3: Physicochemical Data
Key Observations:
- Melting Points : Bulky aryl substituents (e.g., chlorophenyl in ) increase crystallinity and melting points compared to heteroaromatic groups (e.g., thiophene in ).
- Solubility: The dimethylaminoethyl group in the target compound likely enhances water solubility, critical for oral bioavailability .
- Bioactivity : Thiophene and furan moieties are associated with biofilm disruption (), while chlorophenyl groups may enhance halogen bonding in antimicrobial targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
